5-Benzyl-6-methylthiouracil
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Description
Methylthiouracil is an organosulfur compound used as an antithyroid preparation . It’s a thioamide, closely related to propylthiouracil . Benzylthiouracil is also an antithyroid preparation .
Synthesis Analysis
Methylthiouracil is prepared by condensation of ethyl acetoacetate with thiourea . Further work in this series shows that better activity was obtained by incorporation of a lipophilic side chain .Molecular Structure Analysis
The molecular formula of Methylthiouracil is C5H6N2OS . The IUPAC name is 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .Physical And Chemical Properties Analysis
The average mass of Methylthiouracil is 142.18 Da . The predicted density is 1.4±0.1 g/cm3, and the index of refraction is 1.615 .Scientific Research Applications
Antiviral Applications
- HIV-1 Inhibition : Some derivatives of thiouracil, such as 5-ethyl-6-(phenylthio)uracil analogues, have been identified as potent and selective inhibitors of HIV-1. These compounds, including 1-Benzyloxy-methyl-5-ethyl-6-phenylthiouracil, exhibit significant inhibitory effects on HIV-1 replication across various cell systems, without the need for metabolic activation to exert this effect (Baba et al., 1991).
- Synthesis for Antiviral Agents : Research has been conducted on synthesizing various 6-(arylthio)uracils and related derivatives, showing potential activity against herpes simplex virus-1 (HSV-1) and HIV-1 (El-Emam et al., 2004).
Antidiabetic Activity
- Antidiabetic Drug Synthesis : New derivatives of 5-benzyl-6-methylthiouracil have been synthesized, demonstrating promising antidiabetic effects in vivo. These compounds were evaluated against standard drugs like metformin, showing potential as antidiabetic agents (Abdel-Aziz et al., 2011).
Synthesis and Chemical Applications
- Synthesis of Nucleosides : Research on the synthesis of α-arabinose nucleosides from 6-substituted uracils, including 6-methylthiouracil, has been conducted. This process involves the reaction of silylated 6-substituted uracils with methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside (Jørgensen et al., 1993).
- Synthesis of Pyrimidine Derivatives : The treatment of 6-chlorouracil with nucleophilic primary amines, leading to the formation of various pyrimidine derivatives, has been explored. This synthesis contributes to the development of potential pharmaceuticals (Youssif, 2004).
properties
IUPAC Name |
5-benzyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCHUDIUXJAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189886 |
Source
|
Record name | 5-Benzyl-6-methylthiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-6-methylthiouracil | |
CAS RN |
36361-79-2 |
Source
|
Record name | 5-Benzyl-6-methylthiouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036361792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzyl-6-methylthiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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